Isoprenaline sulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

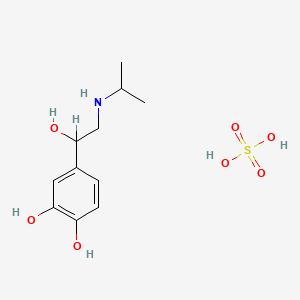

Isoproterenol Sulfate is the sulfate salt form of isoproterenol, a beta-adrenergic receptor agonist with bronchodilator activity. Isoproterenol binds to beta-2 adrenergic receptors in bronchial smooth muscle, thereby activating intracellular adenyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased cAMP levels cause relaxation of bronchial smooth muscle, relieve bronchospasms, improve mucociliary clearance and inhibit the release of mediators of immediate hypersensitivity from cells, especially from mast cells.

Isopropyl analog of EPINEPHRINE; beta-sympathomimetic that acts on the heart, bronchi, skeletal muscle, alimentary tract, etc. It is used mainly as bronchodilator and heart stimulant.

Analyse Chemischer Reaktionen

Oxidation and Colorimetric Reactions

Isoprenaline sulfate undergoes oxidation reactions under controlled conditions, producing characteristic color changes used for identification and quantification:

Mechanism : The catechol moiety in this compound oxidizes to ortho-quinone intermediates, which polymerize into colored products. This reaction is accelerated in alkaline media or upon exposure to light .

Metabolic Sulfation and Conjugation

This compound is metabolized via sulfation, a Phase II conjugation reaction, catalyzed by sulfotransferases (SULTs):

| Tissue | SULT Activity (Km, μM) | Vmax (nmol/min/mg) | Dominant Isoform |

|---|---|---|---|

| Liver (mouse) | 51.3 | 12.8 | SULT1A1 |

| Lung (monkey) | 138 | 6.4 | SULT1A3 |

| Kidney (rat) | 89.7 | 4.2 | SULT1E1 |

Key Findings :

-

Sulfation occurs at the 3-hydroxyl group of the catechol ring, forming this compound conjugates .

-

Interindividual variability in sulfation efficiency impacts drug bioavailability .

-

Lung tissue sulfation suggests first-pass metabolism in inhaled formulations .

Electrochemical Oxidation

Spectroelectrochemical studies reveal quasi-reversible oxidation behavior:

Mechanism :

pythonIsoprenaline → IPQ (ortho-quinone) + 2H⁺ + 2e⁻

This reaction is pH-dependent, with optimal oxidation in 0.1 M HCl .

Degradation Pathways

This compound degrades under specific environmental conditions:

Stability Data :

-

Shelf life decreases by 50% at 25°C/60% RH compared to 15°C .

-

Aqueous solutions (10 mg/mL) maintain stability for ≤24 hours at room temperature .

Enzymatic Methylation by Catechol-O-Methyltransferase (COMT)

COMT catalyzes O-methylation of this compound:

Pathway :

IsoprenalineCOMT3 O MethylisoprenalineSULTSulfated Metabolites

Eigenschaften

Molekularformel |

C11H19NO7S |

|---|---|

Molekulargewicht |

309.34 g/mol |

IUPAC-Name |

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;sulfuric acid |

InChI |

InChI=1S/C11H17NO3.H2O4S/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;1-5(2,3)4/h3-5,7,11-15H,6H2,1-2H3;(H2,1,2,3,4) |

InChI-Schlüssel |

YTOSPBSEWLATJU-UHFFFAOYSA-N |

SMILES |

CC(C)NCC(C1=CC(=C(C=C1)O)O)O.OS(=O)(=O)O |

Kanonische SMILES |

CC(C)NCC(C1=CC(=C(C=C1)O)O)O.OS(=O)(=O)O |

Piktogramme |

Irritant |

Synonyme |

4-(1-Hydroxy-2-((1-methylethyl)amino)ethyl)-1,2-benzenediol Euspiran Hydrochloride, Isoproterenol Isadrin Isadrine Isoprenaline Isopropyl Noradrenaline Isopropylarterenol Isopropylnoradrenaline Isopropylnorepinephrine Isoproterenol Isoproterenol Hydrochloride Isoproterenol Sulfate Isuprel Izadrin Noradrenaline, Isopropyl Norisodrine Novodrin Sulfate, Isoproterenol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.